1-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a heterocyclic framework known for its pharmacological relevance, particularly in targeting adenosine receptors and phosphodiesterases . The structure features:
- 1-Ethyl group: Enhances lipophilicity and metabolic stability compared to smaller alkyl groups.
- 5-[(3-Fluorophenyl)methyl]sulfanyl: A thioether-linked 3-fluorobenzyl group, introducing steric bulk and electron-withdrawing effects from fluorine.
- 6-[(4-Methoxyphenyl)methyl]: A 4-methoxybenzyl substituent, contributing to π-π stacking interactions and solubility via the methoxy group.
- 3-Methyl group: A small alkyl substituent that minimizes steric hindrance while maintaining structural rigidity.
While direct synthesis data for this compound are absent in the provided evidence, analogs with similar scaffolds (e.g., sildenafil derivatives) are synthesized via cyclization of pyrazole intermediates followed by functionalization at positions 5 and 6 .
Propriétés
IUPAC Name |
1-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-6-5-7-18(24)12-17)27(22(21)29)13-16-8-10-19(30-3)11-9-16/h5-12H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCHSUKFUPEIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Key Observations:
- Substituent Diversity : The target compound’s 5-(3-fluorobenzylthio) group distinguishes it from analogs with direct phenyl (2b) or sulfonamide-linked aryl groups (sildenafil) .
- Solubility vs. Lipophilicity : The 6-(4-methoxybenzyl) group may improve aqueous solubility relative to 6-alkyl (e.g., propyl) or 6-aryl analogs, balancing the hydrophobic 3-fluorobenzylthio group.
- Thermal Stability : High melting points in analogs (e.g., 241–242°C for 2c) suggest crystalline stability, but the target’s melting point remains uncharacterized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
